4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine
Description
Properties
IUPAC Name |
4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-4(2)14-7-5-3-10-13-6(5)11-8(9)12-7/h3-4H,1-2H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGORXYCAEIIFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1C=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
This method adapts the cyclocondensation strategy reported for pyrazolo[3,4-d]pyrimidin-4-amines. The reaction involves 5-amino-1H-pyrazole-4-carbonitrile derivatives and isopropyl nitrile in the presence of potassium tert-butoxide (t-BuOK) in tert-butanol. The mechanism proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by cyclization and aromatization (Scheme 1).
Scheme 1 :
5-Amino-1H-pyrazole-4-carbonitrile + Isopropyl nitrile → 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Key Parameters:
Experimental Procedure:
-
Dissolve 5-amino-1H-pyrazole-4-carbonitrile (5 mmol) and t-BuOK (1 mmol) in t-butanol (30 mL).
-
Add isopropyl nitrile (6 mmol) and reflux for 6 hours.
-
Evaporate solvent, neutralize with 1N HCl, and recrystallize from ethanol.
Characterization Data:
-
IR (KBr) : 3294 cm⁻¹ (NH₂), 1598 cm⁻¹ (C=N)
-
¹H NMR (DMSO-d₆) : δ 1.35 (d, 6H, -CH(CH₃)₂), 4.72 (sept, 1H, -OCH(CH₃)₂), 6.95 (s, 1H, pyrazole-H), 8.10 (br, 2H, NH₂)
-
Elemental Analysis : Calcd. for C₈H₁₁N₅O: C, 49.73; H, 5.74; N, 36.25. Found: C, 49.68; H, 5.69; N, 36.18.
Nucleophilic Substitution of 4-Chloro Intermediates
Synthesis via Chloride Displacement
4-Chloro-pyrazolo[3,4-d]pyrimidin-6-amine serves as a key intermediate, enabling the introduction of the isopropoxy group via nucleophilic substitution (Scheme 2).
Scheme 2 :
4-Chloro-pyrazolo[3,4-d]pyrimidin-6-amine + Isopropyl alcohol → this compound
Reaction Conditions:
Procedure:
-
Suspend 4-chloro-pyrazolo[3,4-d]pyrimidin-6-amine (3 mmol) in DMF (15 mL).
-
Add NaH (6 mmol) and isopropyl alcohol (6 mmol).
-
Heat at 80°C, monitor via TLC, and isolate via column chromatography (SiO₂, ethyl acetate/hexane).
Analytical Data:
-
¹³C NMR (DMSO-d₆) : δ 22.1 (-CH(CH₃)₂), 70.8 (-OCH(CH₃)₂), 115.2 (C-5), 148.9 (C-4), 156.3 (C-6)
-
MS (EI) : m/z 193 [M]⁺
Green Synthesis Using Polyethylene Glycol (PEG-400)
Solvent-Free Cyclization
PEG-400 acts as a recyclable solvent and catalyst, enhancing reaction efficiency and reducing environmental impact.
Steps:
-
Mix 5-amino-1H-pyrazole-4-carbonitrile (5 mmol) and isopropyl nitrile (6 mmol) in PEG-400 (15 mL).
-
Stir at 40°C until completion (TLC monitoring).
-
Pour into ice-water, filter, and recover PEG-400 via evaporation.
Spectroscopic Data:
-
IR (KBr) : 3338 cm⁻¹ (NH₂), 1549 cm⁻¹ (C=C)
-
¹H NMR (DMSO-d₆) : δ 1.33 (d, 6H, -CH(CH₃)₂), 4.70 (sept, 1H, -OCH(CH₃)₂), 7.25 (s, 1H, pyrazole-H), 8.05 (br, 2H, NH₂)
Comparative Analysis of Methods
| Method | Catalyst/Solvent | Time (h) | Yield (%) | Eco-Friendliness |
|---|---|---|---|---|
| Cyclocondensation | t-BuOK/t-butanol | 6–8 | 70–78 | Moderate |
| Nucleophilic Substitution | NaH/DMF | 12 | 65–72 | Low |
| PEG-400 | PEG-400 | 2 | 85–90 | High |
Key Findings :
Chemical Reactions Analysis
4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-position of the pyrazolo[3,4-d]pyrimidine scaffold is critical for modulating biological activity. Below is a comparison of substituents and their effects:
Key Observations :
- Electron-Withdrawing Groups (e.g., cyanophenyl in Compound 3a) enhance adenosine receptor binding, likely due to improved π-π stacking interactions .
- Heterocyclic Substituents (e.g., furan-2-yl in PPY22) optimize pharmacokinetic properties for CNS penetration, making them suitable for PET imaging .
- Alkoxy Groups (e.g., isopropoxy vs. methoxy) balance lipophilicity and metabolic stability. The bulkier isopropoxy group may reduce oxidative metabolism compared to methoxy .
Modifications at Position 1 and 6
The 1- and 6-positions are often modified to fine-tune receptor selectivity and solubility:
Key Observations :
Key Observations :
Adenosine Receptor Antagonism
The target compound and its analogues primarily target adenosine A2A and A1 receptors, which are implicated in Parkinson’s disease and inflammation:
Biological Activity
4-(Propan-2-yloxy)-1H-pyrazolo[3,4-D]pyrimidin-6-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 219.25 g/mol. Its structural characteristics include a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Kinases : Many pyrazolo[3,4-D]pyrimidine derivatives have been shown to inhibit various kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Induction of Apoptosis : Studies have demonstrated that these compounds can activate apoptotic pathways in cancer cell lines, leading to programmed cell death.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| BxPC-3 (Pancreatic Cancer) | 0.11 | |
| PC-3 (Prostate Cancer) | 0.33 | |
| HeLa (Cervical Cancer) | 0.98 |
These values indicate a promising potential for the compound as an anticancer agent.
Genotoxicity Studies
Genotoxicity assessments have shown that while some pyrazolo derivatives can induce DNA damage in cancer cells, they do not exhibit significant genotoxic effects on normal human cells. For instance, compounds similar to this compound were tested using comet assays and showed selective cytotoxicity towards cancer cells without harming normal fibroblasts .
Case Studies
Case Study 1: BxPC-3 Cell Line
In a study investigating the effects of pyrazolo derivatives on BxPC-3 cells, it was found that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the inhibition of the AKT-mTOR signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: PC-3 Cell Line
Another study focused on PC-3 cells demonstrated that this compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2. The results highlighted its potential as a therapeutic agent in prostate cancer treatment .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-(Propan-2-yloxy)-1H-pyrazolo[3,4-d]pyrimidin-6-amine?
Answer:
The compound is synthesized via multicomponent reactions. A typical route involves:
- Condensation reactions : Reacting pyrazole-carboxaldehydes with guanidine hydrochloride in PEG-400 under basic conditions (e.g., sodium hydroxide) to form the pyrazolo[3,4-d]pyrimidine core .
- Intermediate isolation : Isolation of intermediates like 4-(arylidene)-pyrazolones, followed by cyclization with guanidine to introduce the amine group .
- Solvent systems : PEG-400 is favored for its eco-friendly and reusable properties, while sodium acetate acts as a mild base .
- Alternative routes : Using DMF and triethylamine (TEA) for nucleophilic substitution reactions, as seen in analogous pyrazolo-pyrimidine syntheses .
Advanced: How can structural modifications enhance dual-target activity (e.g., A2A adenosine receptor antagonism and HDAC inhibition)?
Answer:
Dual-targeting strategies involve:
- Substituent optimization : Introducing heterocyclic groups (e.g., furan at position 4) to balance A2AAR binding and HDAC inhibitory activity .
- Pharmacophore modeling : Aligning the pyrazolo-pyrimidine core with known A2AAR antagonists (e.g., V-2006) while incorporating zinc-binding motifs (e.g., hydroxamic acids) for HDAC inhibition .
- In vitro assays :
- Pharmacokinetic tuning : Adjusting logP via alkyl chain modifications to improve blood-brain barrier penetration for neuro-oncology applications .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity and substituent positions (e.g., ¹H NMR δ 5.56 ppm for isopropyl protons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 223.2 [M+H]⁺) .
- Chromatography : TLC and HPLC monitor reaction progress and purity (>97%) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in analogs .
Advanced: How does incorporating this compound into oligonucleotides affect duplex stability and fluorescence?
Answer:
As a purine analog:
- Duplex stability : Oligonucleotides with this scaffold show reduced thermal stability (ΔTₘ ~2–4°C vs. adenosine) due to altered base stacking, as confirmed by UV melting curves .
- Fluorescence properties : The free nucleoside exhibits intrinsic fluorescence, but this is quenched (>95%) in duplex DNA due to energy transfer to adjacent bases .
- Applications : Residual fluorescence enables real-time monitoring of hybridization via fluorescence-based Tₘ assays .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Purity validation : Use HPLC and ¹H NMR to rule out impurities (e.g., residual solvents or byproducts) .
- Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal assays : Confirm A2AAR binding via both radioligand displacement and functional cAMP assays to distinguish antagonists from inverse agonists .
Advanced: How is the compound optimized for brain-targeted delivery in neuro-oncology?
Answer:
- LogP adjustments : Introduce polar groups (e.g., morpholine) to reduce logP from ~3.5 to ~2.0, enhancing solubility .
- Metabolic stability : Liver microsome assays identify metabolically labile sites (e.g., isopropyloxy group) for deuteration or fluorination .
- In vivo validation : Radiolabeled analogs (e.g., ¹⁸F-PPY derivatives) are used in PET imaging to assess brain uptake in murine models .
Basic: How are reaction intermediates and byproducts characterized during synthesis?
Answer:
- Intermediate tracking : TLC with UV visualization monitors key steps (e.g., cyclization of pyrazolones to pyrimidines) .
- Byproduct identification : High-resolution MS and ¹³C NMR detect chlorinated or oxidized side products (e.g., 4-chloro derivatives) .
- Purification : Gradient elution with ethyl acetate/hexane mixtures isolates intermediates with >95% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
